dl-Alanyl-l-alanine

Vue d'ensemble

Description

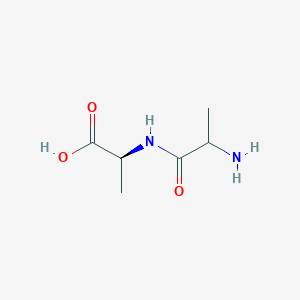

“dl-Alanyl-l-alanine” is a dipeptide consisting of two alanine molecules. Alanine is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .

Synthesis Analysis

The synthesis of “dl-Alanyl-l-alanine” has been studied in various contexts. For instance, one study investigated the adsorption properties of “dl-Alanyl-l-alanine” when immobilized on agarose . Another study focused on the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .Molecular Structure Analysis

The molecular formula of “dl-Alanyl-l-alanine” is C6H12N2O3 . The structure of this compound can be viewed using computational tools .Chemical Reactions Analysis

The chemical reactions involving “dl-Alanyl-l-alanine” are complex and can vary depending on the context. For instance, one study investigated the protonation equilibria of some alanyl dipeptides in water and aqueous ethanol mixtures .Physical And Chemical Properties Analysis

The physical and chemical properties of “dl-Alanyl-l-alanine” have been studied in various contexts. For instance, one study investigated the solubility of amino acids and peptides in aqueous 2-propanol solutions . Another study focused on the physicochemical properties of l- and dl-valine .Applications De Recherche Scientifique

Metabolic Engineering

L-alanine is extensively used in chemical, food, and medicine industries . The production of L-alanine has been mainly based on the enzymatic process using petroleum-based L-aspartic acid as the substrate . An alternative route is the production of L-alanine from renewable biomass using a microbial fermentation process .

Application Summary

L-alanine is used in various fields such as food, pharmaceutical, and veterinary fields . It is used as a pre- and postoperative nutrition therapy together with other L-amino acids in clinical medicine . It is also used as a sweetener for its sweet taste in the food industry . More applications of L-alanine are being exploited due to industrial and scientific development and reduced cost .

Methods of Application

The production of L-alanine traditionally was done by enzymatic decarboxylation of L-aspartic acid using immobilized cells or cell suspensions of microorganisms owning an L-aspartic-β-decarboxylase as the biocatalyst . An alternative method is the production of L-alanine from renewable biomass using a microbial fermentation process .

Results and Outcomes

The Escherichia coli strains developed by Dr. Lonnie Ingram’s group can produce L-alanine with an anaerobic fermentation process . This method has several advantages, especially having a high L-alanine yield, and it was the first one that realized commercialization . L-alanine is also the first amino acid that could be industrially produced by anaerobic fermentation .

Biosynthesis of Proteins

L-alanine, or α-alanine, is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .

Application Summary

Under biological conditions, L-alanine exists in its zwitterionic form with its amine group protonated (as −NH 3+) and its carboxylic group deprotonated (as −CO 2− ) . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .

Methods of Application

L-alanine is encoded by all codons starting with GC (GCU, GCC, GCA, and GCG) . The L-isomer of alanine (left-handed) is the one that is incorporated into proteins .

Results and Outcomes

L-alanine is second only to L-leucine in rate of occurrence, accounting for 7.8% of the primary structure in a sample of 1,150 proteins . The right-handed form, D-alanine, occurs in peptides in some bacterial cell walls and in some peptide antibiotics, and occurs in the tissues of many crustaceans and molluscs as an osmolyte .

Biosynthesis of Proteins

L-alanine, or α-alanine, is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .

Application Summary

Under biological conditions, L-alanine exists in its zwitterionic form with its amine group protonated (as −NH 3+) and its carboxylic group deprotonated (as −CO 2− ) . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet . It is encoded by all codons starting with G C (GC U, GCC, GC A, and GCG) . The L - isomer of alanine ( left-handed) is the one that is incorporated into proteins .

Methods of Application

L-alanine is second only to L -leucine in rate of occurrence, accounting for 7.8% of the primary structure in a sample of 1,150 proteins . The right-handed form, D -alanine, occurs in peptides in some bacterial cell walls and in some peptide antibiotics, and occurs in the tissues of many crustaceans and molluscs as an osmolyte .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659845 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Alanyl-l-alanine | |

CAS RN |

59247-16-4 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

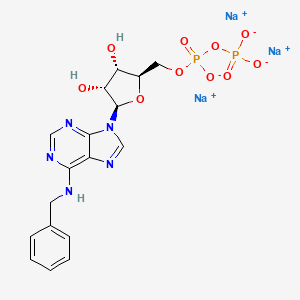

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)